molecular formula C22H22N2O5 B1682184 Varespladib methyl CAS No. 172733-08-3

Varespladib methyl

Cat. No.: B1682184
CAS No.: 172733-08-3
M. Wt: 394.4 g/mol
InChI Key: VJYDOJXJUCJUHL-UHFFFAOYSA-N
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Description

Varespladib methyl is a synthetic compound known for its potent inhibitory effects on secretory phospholipase A2 (sPLA2) enzymes. It was initially developed as a treatment for inflammatory conditions and acute coronary syndrome. More recently, it has gained attention for its potential use in treating snakebite envenomation due to its ability to inhibit venom sPLA2 toxins .

Mechanism of Action

Target of Action

Varespladib methyl is a potent inhibitor of secretory phospholipase A2 (sPLA2), specifically targeting groups IIA, V, and X . These enzymes play a crucial role in the inflammatory response and are implicated in various pathological conditions, including atherosclerosis and coronary artery disease .

Mode of Action

this compound interacts with its targets by binding to and inhibiting the activity of sPLA2 enzymes . This inhibition disrupts the first step of the arachidonic acid pathway of inflammation , thereby reducing inflammation and modulating lipid levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting sPLA2, this compound prevents the release of arachidonic acid from membrane phospholipids, thus disrupting the production of eicosanoids, a group of signaling molecules that mediate inflammatory responses .

Pharmacokinetics

It is known that this compound is an orally bioavailable prodrug of varespladib , suggesting that it can be efficiently absorbed and metabolized into its active form in the body.

Result of Action

The inhibition of sPLA2 by this compound leads to significant positive changes on lipoproteins and inflammation . It reduces inflammation, lowers and modulates lipid levels, and reduces levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both indicators of inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications, such as cholesterol-lowering statin therapy, can enhance the effects of this compound, leading to further reductions in LDL and inflammatory biomarker levels . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Varespladib methyl is synthesized through a multi-step process involving the esterification of varespladib. The key steps include:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Varespladib methyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its oral bioavailability and its ability to be rapidly converted to the active form, varespladib, in the body. This makes it a versatile compound for both research and therapeutic applications .

Properties

IUPAC Name

methyl 2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-3-15-20(21(26)22(23)27)19-16(24(15)12-14-8-5-4-6-9-14)10-7-11-17(19)29-13-18(25)28-2/h4-11H,3,12-13H2,1-2H3,(H2,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYDOJXJUCJUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)OC)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938196
Record name Methyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

A–002 is an orally administered‚ potent inhibitor of secretory phospholipase spla2(spla2)‚ including groups IIA‚ V‚ and X. Atherosclerosis is a disease of the arteries that results from inflammation and the build-up of plaque under the lining of the blood vessel. This build-up can cause vascular swelling and eventual rupture. spla2 levels have been shown to be elevated in patients with both stable and unstable coronary artery disease. Higher levels of the enzyme have been shown to predict an increased risk for future cardiovascular events such as heart attacks and stroke.
Record name Varespladib methyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

172733-08-3
Record name Methyl 2-[[3-(2-amino-2-oxoacetyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl]oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172733-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Varespladib methyl [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Varespladib methyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VARESPLADIB METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB98NBX3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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